5-tert-butyl-2-nitrophenol CAS 5651-77-4 physical and chemical properties
5-tert-butyl-2-nitrophenol CAS 5651-77-4 physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-tert-butyl-2-nitrophenol (CAS 5651-77-4)
Introduction
5-tert-butyl-2-nitrophenol is a substituted aromatic organic compound belonging to the nitrophenol family. Characterized by a phenol backbone with a nitro group positioned ortho to the hydroxyl function and a bulky tert-butyl group at the meta position, this molecule (CAS 5651-77-4) serves as a notable example of how functional group interplay dictates physicochemical properties and reactivity.[1] While specific experimental data for this particular isomer is not extensively documented in public literature, a comprehensive understanding can be constructed by analyzing its structural features and drawing logical comparisons with closely related analogues. This guide offers a detailed examination of its molecular structure, physical and chemical properties, predicted spectroscopic signature, and potential applications, providing a crucial resource for researchers in organic synthesis, materials science, and drug development.
Molecular Structure and Isomeric Context
The chemical identity of 5-tert-butyl-2-nitrophenol is defined by the specific arrangement of its three functional groups on the benzene ring:
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Hydroxyl (-OH) Group: Confers acidic properties and acts as a strong ortho-, para- director in electrophilic aromatic substitution.
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Nitro (-NO₂) Group: A strong electron-withdrawing group that increases the acidity of the phenolic proton and deactivates the ring towards electrophilic substitution.
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Tert-butyl (-C(CH₃)₃) Group: A bulky, electron-donating alkyl group that provides significant steric hindrance, influences solubility, and can direct substitution patterns.
The relative positioning of these groups is critical. Unlike its more commonly documented isomer, 4-tert-butyl-2-nitrophenol, the placement of the tert-butyl group at position 5 in this molecule alters the electronic distribution and steric environment of the aromatic ring, thereby modifying its reactivity and physical properties.
Caption: Molecular structure of 5-tert-butyl-2-nitrophenol.
Part 1: Physical Properties
| Property | Value / Observation | Source(s) |
| CAS Number | 5651-77-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | |
| Appearance | Predicted to be a yellow crystalline solid, by analogy with other nitrophenols. | [2] |
| Melting Point | Data not available. The related isomer, 4-tert-butyl-2-nitrophenol, melts at 27-29 °C. | [3] |
| Boiling Point | Data not available. Likely decomposes at or near its boiling point under atmospheric pressure. | [2] |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, ether, and acetone. | [4][5] |
Part 2: Chemical Properties and Reactivity
The chemical behavior of 5-tert-butyl-2-nitrophenol is governed by the interplay of its functional groups.
Acid-Base Properties
Like other phenols, 5-tert-butyl-2-nitrophenol is a weak acid. The presence of the electron-withdrawing nitro group ortho to the hydroxyl moiety significantly increases its acidity compared to phenol or 4-tert-butylphenol. It will react with strong bases, such as sodium hydroxide, to form the corresponding 5-tert-butyl-2-nitrophenolate salt.[4] The formation of the phenolate ion results in a color change, typically to a more intense yellow or orange, a characteristic feature used in pH indicators.[6]
Reduction of the Nitro Group
A cornerstone of nitrophenol chemistry is the reduction of the nitro group to a primary amine (-NH₂). This transformation is a synthetically valuable step, as the resulting aminophenol is a versatile intermediate. The reaction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.
Experimental Protocol: Catalytic Hydrogenation
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Dissolution: Dissolve 5-tert-butyl-2-nitrophenol in a suitable solvent, such as ethyl acetate or ethanol.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (5% or 10% Pd/C).
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Hydrogenation: Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas (H₂) pressure (typically 4-5 kg/cm ² or ~50 psi).[7][8]
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Reaction Monitoring: Monitor the reaction for the consumption of hydrogen and verify completion using Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.[8]
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Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 5-tert-butyl-2-aminophenol, which can be further purified by crystallization or chromatography.
Caption: Workflow for the reduction of 5-tert-butyl-2-nitrophenol.
Reactivity of the Aromatic Ring
Further electrophilic aromatic substitution on the 5-tert-butyl-2-nitrophenol ring is challenging due to the deactivating effect of the nitro group. However, the powerful activating and ortho-, para-directing influence of the hydroxyl group would direct incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). Position 6 is sterically hindered by the adjacent nitro group, making position 4 the most likely site for substitution, if conditions are forcing enough to overcome the ring's deactivation.
Part 3: Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
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A sharp singlet around δ 1.3-1.4 ppm integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.[9]
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Three signals in the aromatic region (δ 6.8-8.0 ppm ), corresponding to the three protons on the benzene ring. Their specific chemical shifts and coupling patterns (doublets and double-doublets) would be diagnostic of their relative positions.
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A broad singlet for the acidic phenolic proton (-OH), the chemical shift of which would be highly dependent on solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data:
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Signals for the tert-butyl group's quaternary and methyl carbons would appear in the upfield region (~δ 30-35 ppm ).[9]
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Six distinct signals in the downfield region (δ 115-160 ppm ) would correspond to the six carbons of the aromatic ring. The carbons directly attached to the oxygen and nitro group would be shifted significantly due to strong electronic effects.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups:
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A broad band around 3200-3500 cm⁻¹ for the O-H stretching vibration of the hydroxyl group.
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Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ , respectively.[10]
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C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic tert-butyl group just below 3000 cm⁻¹.
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C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.[10]
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Part 4: Synthesis and Potential Applications
Plausible Synthetic Route
The most direct synthetic pathway to 5-tert-butyl-2-nitrophenol is the electrophilic nitration of 4-tert-butylphenol. This reaction must be performed under controlled conditions, as it can yield a mixture of isomers.
Methodology Overview: The nitration of 4-tert-butylphenol, typically using nitric acid in a suitable solvent like ethyl acetate or an acid mixture, yields primarily the 2-nitro isomer (4-tert-butyl-2-nitrophenol) due to the ortho-directing effect of the hydroxyl group.[8] However, other isomers, including the desired 5-tert-butyl-2-nitrophenol (by nitration of 3-tert-butylphenol, if used as a starting material) or dinitrated products, can form. Careful control of reaction temperature (typically cooling to 0 °C) is essential to manage the exothermic process and improve selectivity.[8] Subsequent purification by column chromatography or fractional crystallization would be required to isolate the 5-tert-butyl-2-nitrophenol isomer.
Potential Applications
Given its structure, 5-tert-butyl-2-nitrophenol is a valuable chemical intermediate.
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Pharmaceutical Synthesis: Substituted aminophenols, derived from the reduction of nitrophenols, are key building blocks in the pharmaceutical industry. For example, a related compound is a crucial intermediate in the synthesis of the cystic fibrosis drug Ivacaftor.[7]
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Fine Chemical and Agrochemical Synthesis: The functional groups present allow for a wide range of subsequent chemical modifications, making it a versatile starting material for more complex molecules, including potential dyes, polymer additives, and agrochemicals.[3]
Part 5: Safety and Handling
No specific safety data sheet (SDS) for CAS 5651-77-4 is widely available. Therefore, a conservative approach to handling is required, based on the known hazards of the nitrophenol class of compounds.
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Health Hazards: Nitrophenols are generally considered toxic. They can cause irritation to the skin, eyes, and respiratory tract.[6][11] Systemic effects from significant exposure may include methaemoglobinemia, leading to cyanosis and confusion.[6]
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Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12]
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Wash hands thoroughly after handling.
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[12]
Conclusion
5-tert-butyl-2-nitrophenol (CAS 5651-77-4) is a substituted nitrophenol whose properties are dictated by the electronic and steric effects of its hydroxyl, nitro, and tert-butyl groups. While comprehensive experimental data is sparse, its chemical reactivity can be confidently predicted. Its most significant chemical transformation is the reduction of its nitro group to an amine, yielding a synthetically versatile aminophenol intermediate. This, combined with the other functional handles on the aromatic ring, positions 5-tert-butyl-2-nitrophenol as a potentially valuable building block for researchers in medicinal chemistry and the broader chemical industry. Due to the inherent toxicity of nitrophenols, strict adherence to safety protocols is mandatory when handling this compound.
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- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
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